methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of furan, pyridazine, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the furan and pyridazine moieties. The final steps involve the esterification and acetylation reactions to form the complete compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the synthesis of intermediate compounds, purification, and final assembly of the target molecule.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions.
Reduction: The pyridazine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O5S/c1-11(2)9-14-17(18(26)27-3)21-19(29-14)20-15(24)10-23-16(25)7-6-12(22-23)13-5-4-8-28-13/h4-8,11H,9-10H2,1-3H3,(H,20,21,24) |
InChI Key |
WROZBUCTPBWTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.